

# Adipates vs. Phthalates in Medical Devices: A Regulatory and Performance Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: *B149431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers for medical devices is a critical consideration, balancing the need for material performance with stringent safety and regulatory requirements. For decades, phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for rendering polyvinyl chloride (PVC) flexible for applications such as intravenous (IV) bags, tubing, and catheters. However, growing concerns over the potential health risks associated with phthalates, including their classification as endocrine-disrupting chemicals (EDCs), have led to increased regulatory scrutiny and a shift towards alternative plasticizers, such as adipates.

This guide provides an objective comparison of the regulatory status, performance characteristics, and toxicological profiles of adipates and phthalates in medical devices, supported by experimental data and detailed methodologies.

## Regulatory Landscape: A Shift Towards Phthalate Alternatives

Regulators in major markets, including the United States and the European Union, have taken significant steps to mitigate the risks associated with phthalates in medical devices.

In the United States, the Food and Drug Administration (FDA) has issued guidance recommending that manufacturers of medical devices containing DEHP label them as such and

consider alternatives, especially for vulnerable populations like neonates.[1][2][3][4] While not an outright ban, this has encouraged a move towards phthalate-free alternatives. More recently, states like California have enacted legislation to ban DEHP in specific medical devices, such as IV tubing and solution containers, further driving the transition.[5][6][7]

The European Union has implemented more stringent regulations under the Medical Devices Regulation (MDR 2017/745). The MDR requires manufacturers to provide a robust justification for the use of certain phthalates classified as carcinogenic, mutagenic, or toxic to reproduction (CMR) in concentrations above 0.1% by weight.[8][9][10][11][12] This has created a strong incentive for the adoption of alternative plasticizers, including adipates. The European Commission has also extended the sunset date for the use of DEHP in medical devices to July 2030, allowing for a transition period.[10][13]

Adipates, such as di(2-ethylhexyl) adipate (DEHA), are often cited as a leading alternative to DEHP.[8][11][14] Currently, adipates do not face the same level of regulatory scrutiny as phthalates and are generally considered to have a more favorable safety profile, particularly concerning reproductive and endocrine-disrupting effects.[15]

## Performance and Safety: A Data-Driven Comparison

The functional properties and safety of plasticizers are paramount in medical device applications. The following tables summarize key quantitative data comparing adipates (represented by DEHA) and phthalates (represented by DEHP).

Table 1: Leachability of Plasticizers from PVC Medical Devices

| Plasticizer                         | Study Type               | Matrix                                 | Leached Amount                                        | Reference |
|-------------------------------------|--------------------------|----------------------------------------|-------------------------------------------------------|-----------|
| DEHP                                | In-vitro                 | Bovine Calf Serum (from platelet bags) | ~3.3 mg/g of bag material after 5 days                | [1]       |
| DEHP                                | In-vivo (Hemodialysis)   | Patient Blood                          | 27.30 +/- 9.22 mg retained by patient per session     | [16]      |
| DEHP                                | In-vitro (Blood Bags)    | Whole Blood                            | 30-55 mg per unit after 28 days                       | [17]      |
| DEHA                                | Review of available data | -                                      | Threefold greater potential to leach relative to DEHP | [15][18]  |
| TOTM (a trimellitate alternative)   | In-vivo (Hemodialysis)   | Patient Blood                          | 4.87 +/- 2.60 mg retained by patient per session      | [16]      |
| DINCH (a non-phthalate alternative) | In-vitro (Blood Bags)    | Red Blood Cell Concentrates            | Considerably lower leaching than DEHP                 | [3]       |

Table 2: Toxicological Data for DEHA and DEHP

| Plasticizer | Endpoint                                    | Species | NOAEL (No-<br>Observed-<br>Adverse-Effect<br>Level) | Reference    |
|-------------|---------------------------------------------|---------|-----------------------------------------------------|--------------|
| DEHA        | Developmental<br>Toxicity /<br>Fetotoxicity | Rat     | 200 mg/kg of<br>body weight/day                     | [19]         |
| DEHP        | Reproductive<br>Malformations<br>(F1 & F2)  | Rat     | 4.8 mg/kg/day                                       | [20][21][22] |

Table 3: In-Vitro Cytotoxicity Data

| Plasticizer                    | Cell Line                    | Assay        | Result                                    | Reference |
|--------------------------------|------------------------------|--------------|-------------------------------------------|-----------|
| DEHA                           | L929 (murine<br>fibroblasts) | Cytotoxicity | No cytotoxicity<br>observed               | [14]      |
| MEHA<br>(Monoester of<br>DEHA) | L929 (murine<br>fibroblasts) | Cytotoxicity | Cytotoxic effect<br>at 0.05 mg/ml         | [10][14]  |
| DEHP                           | L929 (murine<br>fibroblasts) | Cytotoxicity | Cytotoxic at 0.1<br>mg/ml after 7<br>days | [10][14]  |

## Experimental Protocols

### Plasticizer Migration/Leachability Testing (Based on ISO 10993-12)

Objective: To quantify the amount of plasticizer that migrates from a medical device into a simulant fluid.

Methodology:

- Sample Preparation: A representative portion of the medical device (e.g., a section of PVC tubing) is prepared with a defined surface area or mass.[23]
- Extraction Vehicle Selection: A simulant fluid is chosen to represent the physiological environment of the device's intended use. Common simulants include purified water, saline, ethanol/water mixtures (to simulate lipid-containing fluids), and cell culture media.[23][24]
- Extraction Conditions: The sample is immersed in the extraction vehicle at a specified ratio of surface area or mass to fluid volume. The extraction is carried out for a defined period and at a specific temperature (e.g., 37°C for 24-72 hours) to simulate clinical use.[23][25]
- Analysis: The extract is analyzed using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to identify and quantify the leached plasticizer.[26]
- Data Reporting: Results are typically reported as the mass of the leached plasticizer per unit of surface area or mass of the device material (e.g.,  $\mu\text{g}/\text{cm}^2$  or mg/g).[1]

## In-Vitro Cytotoxicity Testing (Based on ISO 10993-5)

Objective: To assess the potential of leachable substances from a medical device to cause cell damage.

### Methodology:

- Extract Preparation: An extract of the medical device is prepared using a cell culture medium as the extraction vehicle, following the conditions outlined in ISO 10993-12.[1][2][4][9][15]
- Cell Culture: A monolayer of a suitable cell line, such as L929 mouse fibroblasts, is cultured in a multi-well plate.[6]
- Exposure: The prepared extract is applied to the cell cultures at various concentrations. Positive and negative controls are included in the assay.
- Incubation: The cells are incubated with the extract for a specified period (e.g., 24-72 hours). [9]
- Assessment of Cytotoxicity: Cell viability is assessed using quantitative methods such as:

- MTT Assay: Measures the metabolic activity of the cells. A reduction in activity indicates cytotoxicity.[2][15]
- Neutral Red Uptake (NRU) Assay: Measures the ability of viable cells to take up the neutral red dye into their lysosomes.[2][15]
- Data Analysis: The percentage of cell viability is calculated relative to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[9] IC50 values (the concentration that causes 50% inhibition of cell viability) can also be determined. [2]

## Reproductive and Developmental Toxicity Testing (Based on OECD Guidelines)

Objective: To evaluate the potential of a substance to cause adverse effects on reproductive function and offspring development.

Methodology (e.g., OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test):

- Animal Model: Typically, rats are used as the test species.[3][5][27][28]
- Dose Administration: The test substance is administered to male and female animals at several dose levels, including a control group. Dosing occurs before mating, during mating, and for females, throughout gestation and lactation.[3][28]
- Mating and Observation: Animals are mated, and females are monitored for pregnancy and parturition. The offspring are examined for viability, growth, and any developmental abnormalities.[3]
- Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, pup weight, and anogenital distance. Adult animals and offspring may be subjected to gross necropsy and histopathological examination of reproductive organs.
- Data Analysis: The data are statistically analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically significant treatment-related adverse effects are observed.[20][21][22]

## Visualizing the Mechanisms and Processes

To further clarify the concepts discussed, the following diagrams illustrate key logical and biological pathways.



[Click to download full resolution via product page](#)

Caption: Regulatory status of adipates vs. phthalates in medical devices.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for plasticizer leachability testing.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of phthalate endocrine disruption.

## Conclusion

The regulatory and scientific landscapes are clearly moving away from the use of certain phthalates, like DEHP, in medical devices due to well-documented health concerns. Adipates have emerged as a leading class of alternatives, generally demonstrating a more favorable safety profile, particularly with regard to reproductive and endocrine-disrupting effects.

However, considerations such as leachability must be carefully evaluated for each specific

application. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding to make informed decisions in the selection of plasticizers, ensuring both the performance of medical devices and the safety of patients. Continuous evaluation of new data and alternative materials is essential to advance the field of medical device development.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 2. x-cellr8.com [x-cellr8.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. mddionline.com [mddionline.com]
- 5. oecd.org [oecd.org]
- 6. In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing Analytical Uncertainty and Toxicological Risk Assessment - Cambridge Polymer Group, Inc. [campoly.com]
- 8. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdcpp.com [mdcpp.com]
- 13. scribd.com [scribd.com]
- 14. In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [measurlabs.com](http://measurlabs.com) [measurlabs.com]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. [Blood products stored in plastic bags: release of plasticizers from the bag material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 20. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [researchgate.net](http://researchgate.net) [researchgate.net]
- 23. [mddionline.com](http://mddionline.com) [mddionline.com]
- 24. [nhiso.com](http://nhiso.com) [nhiso.com]
- 25. [blog.brunslab.com](http://blog.brunslab.com) [blog.brunslab.com]
- 26. [d-nb.info](http://d-nb.info) [d-nb.info]
- 27. [oecd.org](http://oecd.org) [oecd.org]
- 28. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- To cite this document: BenchChem. [Adipates vs. Phthalates in Medical Devices: A Regulatory and Performance Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149431#regulatory-status-of-adipates-versus-phthalates-in-medical-devices>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)